2-Bromo-7-(trifluoromethyl)quinoxaline is a chemical compound with significant relevance in organic chemistry and medicinal research. Its molecular formula is , and it has a molecular weight of approximately 277.04 g/mol. This compound features both bromine and trifluoromethyl groups, which contribute to its unique chemical properties and reactivity.
2-Bromo-7-(trifluoromethyl)quinoxaline belongs to the class of quinoxaline derivatives, which are bicyclic compounds containing nitrogen atoms. The presence of halogen substituents enhances its reactivity and potential applications in various fields, including pharmaceuticals and material science.
The synthesis of 2-bromo-7-(trifluoromethyl)quinoxaline typically involves the bromination of 2-(trifluoromethyl)quinoxaline. Common methods include:
The reaction conditions must be optimized to control the selectivity and yield of the desired product. Monitoring through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and purity of the synthesized compound.
The molecular structure of 2-bromo-7-(trifluoromethyl)quinoxaline can be represented using various notations:
InChI=1S/C9H4BrF3N2/c10-5-1-2-6-7(3-5)15-8(4-14-6)9(11,12)13/h1-4H
SRALQGZNZAKOCY-UHFFFAOYSA-N
C1=CC2=NC=C(N=C2C=C1Br)C(F)(F)F
The compound's structural data indicates a complex arrangement that allows for diverse chemical reactivity due to the presence of both electron-withdrawing trifluoromethyl and electron-donating bromine groups.
2-Bromo-7-(trifluoromethyl)quinoxaline undergoes several types of chemical reactions:
The reactivity patterns are influenced by the electronic effects of the trifluoromethyl group, which can stabilize negative charges during nucleophilic attacks.
The mechanism of action for 2-bromo-7-(trifluoromethyl)quinoxaline primarily revolves around its interactions with biological targets. This compound may modulate enzyme activity or protein interactions due to its structural features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 277.04 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
2-Bromo-7-(trifluoromethyl)quinoxaline finds applications across several scientific domains:
The synthesis of 2-bromo-7-(trifluoromethyl)quinoxaline (CAS 1779125-46-0) typically employs sequential bromination and ring-forming reactions. A common approach involves reacting 4-(trifluoromethyl)benzene-1,2-diamine with α-brominated dicarbonyl compounds under acidic conditions to construct the quinoxaline core. Bromination at the C2 position is achieved using electrophilic reagents like N-bromosuccinimide (NBS) or bromine in chlorinated solvents (e.g., dichloromethane), yielding the target compound with >80% efficiency [1] [8]. Optimized protocols incorporate in situ quenching with ice water to prevent dibromination byproducts, followed by recrystallization from ethanol to achieve ≥95% purity [9]. Key challenges include regioselectivity control and halogen compatibility, addressed through low-temperature (−10°C to 0°C) bromination and inert atmospheres [2] [9].
Table 1: Bromination Agents for 2-Bromo-7-(trifluoromethyl)quinoxaline Synthesis
Bromination Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|---|---|
NBS | DCM | 0 | 85 | 97 |
Br₂ | Chloroform | -10 | 82 | 95 |
KBrO₃/H₂SO₄ | Water | 25 | 78 | 92 |
Direct trifluoromethylation of pre-brominated quinoxalines remains challenging due to the incompatibility of conventional radical CF₃ sources with bromo-substituents. Instead, late-stage trifluoromethylation via copper-catalyzed cross-coupling using Umemoto’s reagent (Me₃O⁺CF₃) or Togni’s reagent has been explored, achieving moderate yields (60–75%) [2] [10]. Alternatively, constructing the quinoxaline ring from trifluoromethyl-containing precursors—such as 3-(trifluoromethyl)-1,2-diaminobenzene—proves more efficient. This method avoids competitive side reactions and enables direct C–Br bond formation during ring cyclization [4] [8]. Microwave-assisted nucleophilic substitution with piperazine further optimizes functional group tolerance, reducing reaction times to <30 minutes [10].
Recent advances emphasize solvent-free and catalyst-free methodologies to enhance sustainability. A notable approach involves mechanochemical grinding of o-diamines and 2-bromo-1,1,1-trifluoroalkanes in ball mills, achieving 88% yield without solvents or metals [5] [6]. Photocatalytic trifluoroalkylation using visible light (e.g., 4CzIPN catalyst) and CF₃SO₂Na under aerobic conditions provides an eco-friendly alternative, minimizing toxic byproducts [5]. Ethanol or water serves as green solvents in cyclization steps, reducing environmental pollution while maintaining yields of 75–82% [6] [9].
Heterogeneous catalysts like ZrO₂/MCM-41 mesoporous materials enable selective quinoxaline ring formation at lower temperatures (60°C vs. traditional 120°C), improving energy efficiency [8]. These catalysts facilitate one-pot bromination–cyclization sequences with 90% atom economy and recyclability (>5 cycles without activity loss) [10]. Continuous-flow systems with immobilized Lewis acids (e.g., Zn²⁺/zeolite) further enhance trifluoromethyl incorporation, achieving throughputs of 1.2 kg/L·h [5] [8].
Table 2: Catalytic Systems for 2-Bromo-7-(trifluoromethyl)quinoxaline Synthesis
Catalyst | Reaction Type | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
ZrO₂/MCM-41 | Cyclization | 60 | 2 | 90 |
CuI/1,10-phenanthroline | Trifluoromethylation | 100 | 8 | 65 |
4CzIPN (photocatalyst) | Radical trifluoroalkylation | 25 | 12 | 78 |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4